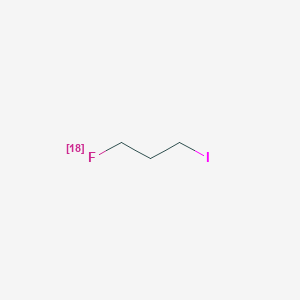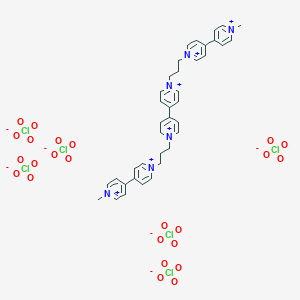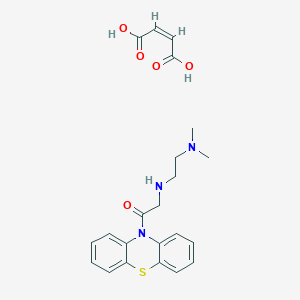
1-(18F)Fluoranyl-3-iodopropane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(18F)Fluoranyl-3-iodopropane, also known as 18F-FPIP, is a radiotracer used in positron emission tomography (PET) imaging. PET imaging is a non-invasive medical imaging technique that uses radiotracers to visualize the metabolic activity of tissues and organs in the body. The use of 18F-FPIP in PET imaging has gained significant attention due to its potential applications in the diagnosis and treatment of various diseases.
Wirkmechanismus
1-(18F)Fluoranyl-3-iodopropane is a radiotracer that binds to sigma-1 receptors, which are expressed in various tissues and organs in the body. Sigma-1 receptors play a role in cell survival, proliferation, and differentiation, and their expression is altered in various diseases, including cancer. The binding of 1-(18F)Fluoranyl-3-iodopropane to sigma-1 receptors allows PET imaging to visualize the metabolic activity of tissues and organs that express these receptors.
Biochemical and Physiological Effects
The use of 1-(18F)Fluoranyl-3-iodopropane in PET imaging has minimal biochemical and physiological effects on the body. The radiotracer has a short half-life of approximately 110 minutes, which allows for safe and efficient imaging procedures. The radiotracer is eliminated from the body through the urinary system, and its use does not cause any long-term adverse effects.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1-(18F)Fluoranyl-3-iodopropane in lab experiments include its high specificity and sensitivity for sigma-1 receptors, which allows for accurate and reliable results. The radiotracer also has a short half-life, which allows for efficient imaging procedures and reduces the risk of radiation exposure. The limitations of using 1-(18F)Fluoranyl-3-iodopropane in lab experiments include its high cost and limited availability, which may restrict its widespread use.
Zukünftige Richtungen
There are several future directions for the use of 1-(18F)Fluoranyl-3-iodopropane in PET imaging. One potential application is in the diagnosis and treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. The radiotracer has shown promising results in preclinical studies for the imaging of sigma-1 receptors in the brain, which are known to be involved in the pathogenesis of these diseases. Another potential application is in the development of new cancer therapies that target sigma-1 receptors. The use of 1-(18F)Fluoranyl-3-iodopropane in PET imaging can help evaluate the efficacy of these therapies and monitor their effects on tumor growth and progression.
Conclusion
In conclusion, 1-(18F)Fluoranyl-3-iodopropane is a radiotracer used in PET imaging that has shown promising results in the diagnosis and treatment of various diseases. The radiotracer binds to sigma-1 receptors, which allows for the visualization of metabolic activity in tissues and organs that express these receptors. The use of 1-(18F)Fluoranyl-3-iodopropane in lab experiments has several advantages and limitations, and there are several future directions for its use in the diagnosis and treatment of diseases.
Synthesemethoden
The synthesis of 1-(18F)Fluoranyl-3-iodopropane involves the reaction of 3-iodopropane with [18F]fluoride ion in the presence of a base and a phase transfer catalyst. The reaction takes place in an organic solvent and is completed within a few minutes. The resulting product is purified using high-performance liquid chromatography (HPLC) to obtain the final radiotracer.
Wissenschaftliche Forschungsanwendungen
The use of 1-(18F)Fluoranyl-3-iodopropane in PET imaging has been studied extensively in preclinical and clinical settings. The radiotracer has shown promising results in the diagnosis and staging of various cancers, including prostate, breast, and lung cancer. It has also been used to evaluate the efficacy of cancer treatments and to monitor disease progression.
Eigenschaften
CAS-Nummer |
108607-97-2 |
|---|---|
Produktname |
1-(18F)Fluoranyl-3-iodopropane |
Molekularformel |
C3H6FI |
Molekulargewicht |
186.99 g/mol |
IUPAC-Name |
1-(18F)fluoranyl-3-iodopropane |
InChI |
InChI=1S/C3H6FI/c4-2-1-3-5/h1-3H2/i4-1 |
InChI-Schlüssel |
URBUZQPPQLQHBZ-NUTRPMROSA-N |
Isomerische SMILES |
C(C[18F])CI |
SMILES |
C(CF)CI |
Kanonische SMILES |
C(CF)CI |
Synonyme |
1-fluoro-3-iodo-propane |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(3R,10aR)-3-chloro-10a-[(1R,3S)-3-chloro-2,2-dimethyl-6-methylidenecyclohexyl]oxy-6,8-dihydroxy-2,2-dimethyl-3H-benzo[g]chromene-5,10-dione](/img/structure/B217501.png)
![(6Z,10E)-8-hydroxy-6,10-dimethyl-3-methylidene-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-2-one](/img/structure/B217506.png)











